In Vivo CRISPR-Cas9 Gene Editing Efficiency in Mice
In a study of 32 different α-branched tail lipids, LNPs formulated with CL4F8-6 and carrying Cas9 mRNA and sgRNA demonstrated quantifiable in vivo gene editing. This performance is a direct result of the lipid's structural class and stands as the primary quantifiable benchmark for this compound [1].
| Evidence Dimension | In vivo genome editing efficiency (TTR gene) |
|---|---|
| Target Compound Data | 54% genome editing |
| Comparator Or Baseline | Baseline (Untreated control) |
| Quantified Difference | Not applicable (measurement of absolute performance) |
| Conditions | Single intravenous dose of 2.5 mg/kg LNPs carrying Cas9 mRNA and sgRNA in mice |
Why This Matters
This provides a validated, quantitative benchmark for in vivo functional delivery of a CRISPR payload, which is essential for project planning and procurement justification.
- [1] Hashiba, K., et al. Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA. Small Science. 2022; 3(1): 2200071. View Source
